molecular formula C20H23Cl2N3 B2801254 N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine CAS No. 338414-79-2

N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine

Cat. No.: B2801254
CAS No.: 338414-79-2
M. Wt: 376.33
InChI Key: RTUICAUJASLKTP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine is a trisubstituted guanidine derivative characterized by three distinct substituents: a cyclohexyl group, a 2,4-dichlorobenzyl moiety, and a phenyl ring. The guanidine core (CN₃) is a planar structure with resonance stabilization, where bond lengths and angles deviate from ideal trigonal planar geometry due to substituent effects . The 2,4-dichlorobenzyl group is a common pharmacophore in medicinal chemistry, often influencing bioactivity through steric and electronic effects .

Properties

IUPAC Name

1-cyclohexyl-2-[(2,4-dichlorophenyl)methyl]-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3/c21-16-12-11-15(19(22)13-16)14-23-20(24-17-7-3-1-4-8-17)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,18H,2,5-6,9-10,14H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUICAUJASLKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NCC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’‘-phenylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2,4-dichlorobenzyl chloride to form N-cyclohexyl-N’-(2,4-dichlorobenzyl)amine. This intermediate is then reacted with phenylisocyanate to yield the final product, N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Guanidine Core Geometry

The guanidine core in related compounds, such as N′′-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine, exhibits bond lengths of 1.2889 Å (C1–N3, double bond character) and 1.368–1.408 Å (C1–N1/N2, single bonds). Angles in the CN₃ plane range from 115° to 125°, indicating distortion from ideal geometry due to substituent bulk and electronic effects . In contrast, the target compound’s 2,4-dichlorobenzyl group introduces electron-withdrawing chlorine atoms, which may increase the electrophilicity of the guanidine core compared to methoxy-substituted analogs.

Dichlorobenzyl Substituents and Bioactivity

The position of chlorine substituents on the benzyl group significantly impacts biological activity. For example:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 1.48 mM against collagenase, with a hydrogen bond (2.202 Å) to Gln215 and π–π interaction (4.127 Å) with Tyr201 .
  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 1.31 mM, with a shorter hydrogen bond (1.961 Å) but weaker π–π interaction (4.249 Å) . This suggests that 2,4-dichloro substitution optimizes binding interactions, a trend that may extend to the target compound’s dichlorobenzyl group.

Comparison with Phenylguanidine Derivatives

Compound 4-4-4-2-12 , a group I intron inhibitor, shares structural similarities with the target compound, including a phenylguanidine group. However, its benzenecarboximidamide moiety (as in pentamidine) differs in charge distribution, leading to species-specific activity (IC₅₀ > 200 µM for T. thermophila vs. potency in C. albicans) . The target compound’s cyclohexyl group may enhance lipophilicity and membrane permeability compared to smaller alkyl or aromatic substituents.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀) Synthesis Yield Reference
N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine Guanidine Cyclohexyl, 2,4-dichlorobenzyl, phenyl Not reported Not reported N/A
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Amino acid 2,4-dichlorobenzyl 1.48 mM (collagenase) Not reported
4-4-4-2-12 Phenylguanidine Benzimidazole-like side chain >200 µM (T. thermophila) Not reported
N′′-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine Guanidine 4-methoxyphenyl, methyl groups Structural data only Not reported

Q & A

Basic Question: What are the standard synthetic routes for N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves sequential nucleophilic substitutions and guanidinylation reactions. For example:

Step 1: React 2,4-dichlorobenzyl chloride with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.

Step 2: Couple with phenyl isocyanate or thiourea derivatives to introduce the guanidine moiety.
Optimization Tips:

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor temperature (60–80°C) to balance reaction rate and byproduct formation.
  • Employ column chromatography or recrystallization for purification .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons for dichlorobenzyl at δ 7.2–7.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities .

Basic Question: What is the rationale for incorporating the 2,4-dichlorobenzyl substituent in the molecular design?

Methodological Answer:
The 2,4-dichlorobenzyl group:

  • Enhances lipophilicity , improving membrane permeability (logP calculation via software like MarvinSketch).
  • Acts as an electron-withdrawing group , stabilizing charge distribution in the guanidine core.
  • Provides steric bulk to modulate target binding specificity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

Systematic Substitution: Synthesize analogs with variations in the cyclohexyl, dichlorobenzyl, or phenyl groups (e.g., replacing Cl with F or CH₃).

Biological Assays: Test against target enzymes (e.g., collagenase inhibition assays, IC₅₀ determination).

Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with activity.

Substituent ModificationObserved Effect (Example)Reference
2,4-dichlorobenzyl → 2,6-dichlorobenzyl↓ Binding affinity due to altered π-π interactions
Phenyl → Pyridinyl↑ Solubility but ↓ metabolic stability

Advanced Question: What experimental strategies are used to elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses with target proteins (e.g., collagenase) and calculate Gibbs free energy (ΔG).
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
  • Enzyme Inhibition Assays: Measure IC₅₀ under varying pH/temperature to infer mechanistic pathways .

Advanced Question: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

Impurity Profiling: Use LC-MS to identify batch-specific contaminants (e.g., unreacted intermediates).

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile IC₅₀ variations reported in literature .

Advanced Question: What advanced methods are employed to assess compound stability and degradation under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • Stability-Indicating HPLC: Monitor degradation products using C18 columns and UV detection (λ = 254 nm).
  • Mass Spectrometric Imaging (MSI): Track spatial distribution and degradation in biological matrices .

Advanced Question: How do electronic effects of substituents influence the compound’s reactivity in catalytic or redox reactions?

Methodological Answer:

  • Cyclic Voltammetry (CV): Measure redox potentials to assess electron-donating/withdrawing effects.
  • DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.
  • Kinetic Studies: Compare reaction rates (e.g., oxidation with H₂O₂) for analogs with varying substituents .

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